An In-depth Technical Guide to the Basic Properties of 2-Aminothiophene-3-carbonitrile
An In-depth Technical Guide to the Basic Properties of 2-Aminothiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-aminothiophene-3-carbonitrile, a pivotal heterocyclic building block in medicinal chemistry and materials science. This document details its physicochemical characteristics, synthesis, and reactivity. Special emphasis is placed on its role as a precursor to a diverse range of biologically active molecules. Experimental protocols for its synthesis and key transformations are provided, alongside an exploration of the signaling pathways modulated by its derivatives. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Chemical and Physical Properties
Table 1: Physicochemical Properties of 2-Aminothiophene-3-carbonitrile
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂S | [2][3] |
| Molecular Weight | 124.17 g/mol | [2][3] |
| Appearance | White to light yellow/orange powder/crystalline solid | |
| Melting Point | 104-108 °C | [3] |
| CAS Number | 4651-82-5 | [2][3] |
| Predicted pKa | -0.28 ± 0.10 | |
| XLogP3-AA | 1.5 | [2] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of 2-aminothiophene-3-carbonitrile. Below are the expected spectral features based on its structure and data from closely related derivatives.
Table 2: Predicted Spectroscopic Data for 2-Aminothiophene-3-carbonitrile
| Spectroscopy | Characteristic Peaks and Assignments |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the two protons on the thiophene ring and the protons of the amino group. The chemical shifts (δ) in ppm relative to TMS would be approximately: δ 6.0-7.0 (2H, d, J ≈ 5-6 Hz, thiophene protons), δ 5.0-6.0 (2H, br s, NH₂ protons). The coupling constant (J) between the two thiophene protons is characteristic of their ortho relationship. The amino protons typically appear as a broad singlet and their chemical shift can be solvent-dependent. |
| ¹³C NMR | The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The approximate chemical shifts (δ) in ppm are: δ 160-170 (C2-NH₂), δ 120-130 (C4 and C5), δ 115-120 (C≡N), δ 80-90 (C3-CN). The carbon attached to the amino group (C2) is expected to be the most downfield, while the carbon of the nitrile group (C≡N) will also have a characteristic chemical shift. |
| FTIR | The infrared spectrum provides key information about the functional groups present. Expected characteristic vibrational frequencies (ν) in cm⁻¹ are: ν(N-H) stretch of the primary amine (two bands) in the range of 3300-3500 cm⁻¹, ν(C≡N) stretch of the nitrile group around 2220-2260 cm⁻¹, ν(C=C) stretching of the thiophene ring in the 1500-1600 cm⁻¹ region, and ν(C-S) stretching vibrations at lower frequencies.[4] |
Synthesis and Reactivity
Synthesis via the Gewald Reaction
The most common and efficient method for the synthesis of 2-aminothiophene-3-carbonitrile and its derivatives is the Gewald three-component reaction.[5] This one-pot synthesis involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile) and elemental sulfur in the presence of a basic catalyst.
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene-3-carbonitrile Derivative
This protocol describes a general procedure for the Gewald reaction.
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Materials:
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Ketone or aldehyde (1 equivalent)
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Malononitrile (1 equivalent)
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Elemental sulfur (1.1 equivalents)
-
Base (e.g., triethylamine, morpholine, or sodium ethoxide) (catalytic to stoichiometric amount)
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Solvent (e.g., ethanol, methanol, or dimethylformamide)
-
-
Procedure:
-
To a solution of the ketone/aldehyde and malononitrile in the chosen solvent, add the basic catalyst.
-
Stir the mixture at room temperature for a designated period (e.g., 30 minutes) to facilitate the Knoevenagel condensation.
-
Add elemental sulfur to the reaction mixture.
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Heat the mixture to reflux (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Pour the mixture into ice-water to precipitate the product.
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Collect the solid product by filtration, wash with cold water, and dry.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene-3-carbonitrile derivative.
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Key Reactivity
The amino and nitrile groups of 2-aminothiophene-3-carbonitrile are key to its synthetic versatility, allowing for a wide range of chemical transformations.
A significant application of 2-aminothiophene-3-carbonitrile is its use as a precursor for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with diverse pharmacological activities. This is typically achieved by reacting the aminothiophene with a one-carbon synthon, such as formamide or orthoformates.
Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidine Derivative
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Materials:
-
2-Aminothiophene-3-carbonitrile derivative (1 equivalent)
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Formamide (large excess, used as both reactant and solvent)
-
Alternative: Triethyl orthoformate and a catalytic amount of acid.
-
-
Procedure (using formamide):
-
A mixture of the 2-aminothiophene-3-carbonitrile and formamide is heated at reflux (around 180-200 °C) for several hours.
-
The reaction is monitored by TLC.
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After completion, the reaction mixture is cooled to room temperature, and the product often precipitates.
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The solid is collected by filtration, washed with water, and dried.
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Further purification can be achieved by recrystallization.
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The amino group of 2-aminothiophene-3-carbonitrile can participate in the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom. This three-component reaction typically involves formaldehyde and a primary or secondary amine.[6][7]
Experimental Protocol: Representative Mannich Reaction
-
Materials:
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2-Aminothiophene-3-carbonitrile (1 equivalent)
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Formaldehyde (aqueous solution, e.g., 37%) (1 equivalent)
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Secondary amine (e.g., dimethylamine, piperidine) (1 equivalent)
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Solvent (e.g., ethanol, acetic acid)
-
-
Procedure:
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To a solution of the secondary amine in the chosen solvent, add formaldehyde and stir at room temperature to pre-form the Eschenmoser salt intermediate.
-
Add the 2-aminothiophene-3-carbonitrile to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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The residue can be purified by column chromatography or recrystallization to yield the Mannich base.
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Role in Drug Development and Signaling Pathways
Derivatives of 2-aminothiophene-3-carbonitrile are prominent scaffolds in medicinal chemistry, exhibiting a broad range of biological activities.[5] They have been investigated as antimicrobial, anticancer, and anti-inflammatory agents. Of particular interest is their role as allosteric modulators of G-protein coupled receptors (GPCRs).
Allosteric Modulation of the A1 Adenosine Receptor
Certain 2-aminothiophene derivatives act as positive allosteric modulators (PAMs) of the A1 adenosine receptor (A1AR). PAMs bind to a site on the receptor that is distinct from the endogenous ligand binding site, enhancing the affinity and/or efficacy of the natural agonist, adenosine. The A1AR is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: A1 Adenosine Receptor signaling pathway modulated by 2-aminothiophene derivatives.
Positive Allosteric Modulation of the GLP-1 Receptor
Derivatives of 2-aminothiophene have also been identified as positive allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes. GLP-1R is a Gs-coupled receptor, and its activation stimulates adenylyl cyclase, leading to an increase in cAMP levels. This, in turn, activates protein kinase A (PKA) and the exchange protein activated by cAMP (Epac), culminating in the potentiation of glucose-dependent insulin secretion from pancreatic β-cells.
Caption: GLP-1 Receptor signaling pathway modulated by 2-aminothiophene derivatives.
Safety and Handling
2-Aminothiophene-3-carbonitrile is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
2-Aminothiophene-3-carbonitrile is a synthetically accessible and highly versatile heterocyclic compound with significant importance in the field of drug discovery and development. Its rich reactivity allows for the construction of a wide array of more complex molecular architectures, including the pharmacologically relevant thieno[2,3-d]pyrimidines. The demonstrated ability of its derivatives to act as allosteric modulators of key GPCRs highlights the potential of this scaffold in the development of novel therapeutics. This guide provides a foundational understanding of the core properties of 2-aminothiophene-3-carbonitrile to aid researchers in its effective utilization.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. 2-氨基噻吩-3-甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 7. alfa-chemistry.com [alfa-chemistry.com]
